methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
Description
Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is a synthetic acrylate derivative featuring a Z-configuration at the α,β-unsaturated ester. Key structural elements include:
- Amino group: A 4-methoxyphenylamino substituent at the 3-position, contributing hydrogen-bonding capabilities and steric bulk.
- Acrylate backbone: The ester group at the 1-position provides reactivity for polymerization or further functionalization.
Acrylates with sulfonyl and aryl amino groups are widely studied for agrochemical, pharmaceutical, and materials science applications due to their tunable electronic properties and biological activity .
Properties
IUPAC Name |
methyl (Z)-2-(4-ethylphenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-14-5-11-17(12-6-14)26(22,23)18(19(21)25-3)13-20-15-7-9-16(24-2)10-8-15/h5-13,20H,4H2,1-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLVXRBZXBEORS-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate typically involves multi-step organic reactions. One common approach is the reaction between 4-ethylbenzenesulfonyl chloride and 4-methoxyaniline to form an intermediate sulfonamide. This intermediate is then subjected to a condensation reaction with methyl acrylate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound can undergo redox reactions, generating reactive intermediates that can modulate cellular pathways .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Physical and Crystallographic Properties
| Property | Target Compound | Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate | Methyl (E/Z)-trifluoromethyl analog |
|---|---|---|---|
| Molecular Weight | ~389.47 g/mol (calculated) | 407.25 g/mol | 272.21 g/mol |
| Crystal System | Not reported | Triclinic (P1) | Not reported |
| Hydrogen Bonding | Likely C–H⋯O/N interactions | Intramolecular S(7) motif | Intermolecular trifluoromethyl dipole interactions |
| π-π Stacking | Probable due to aromatic groups | 3.984 Å spacing | Minimal due to trifluoromethyl steric effects |
Biological Activity
Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing relevant research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H21NO5S
- Molecular Weight : 375.44 g/mol
- Key Functional Groups : Sulfonyl, methoxy, and amino groups.
These features contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have demonstrated enzyme inhibition capabilities, particularly against proteases and kinases, which are crucial in various disease pathways, including cancer and inflammation.
- Anti-Cancer Properties : Research indicates that derivatives of this compound exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the sulfonamide group is believed to enhance these properties by improving binding affinity to target proteins.
- Anti-Inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions. Its structural analogs have shown promise in reducing inflammatory markers in vitro .
Case Studies
- In Vitro Studies : In laboratory settings, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range.
- Animal Models : In vivo studies using murine models of inflammation showed that administration of this compound led to a marked reduction in edema and inflammatory cytokines, suggesting its potential therapeutic use in diseases like rheumatoid arthritis .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anti-cancer, Anti-inflammatory | 5.0 (breast cancer) | Enzyme inhibition |
| Methyl (2Z)-3-(4-Methoxyphenyl)amino-acrylate | Moderate anti-cancer | 15.0 | Less effective |
| Methyl (Z)-3-(4-Ethoxyphenyl)amino-acrylate | Low anti-inflammatory | 20.0 | Weak interaction |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Sulfonylation | 4-Ethylbenzenesulfonyl chloride, triethylamine, CHCl₃ | 12 h | ~65% | |
| Acrylate Coupling | Methyl acrylate, K₂CO₃, DMF, 80°C | 24 h | ~50% |
Basic: How is the crystal structure of this compound determined and validated?
Methodological Answer:
Crystal structure determination involves:
- Data Collection: Single-crystal X-ray diffraction (Bruker APEXII CCD diffractometer, Mo-Kα radiation, λ = 0.71073 Å) .
- Structure Solution: Using SHELXS/SHELXD for phase determination via direct methods .
- Refinement: SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen positions. Validation metrics include R-factors (e.g., R₁ < 0.05 for I > 2σ(I)) and goodness-of-fit (S ≈ 1.0) .
- Validation: PLATON or CCDC tools check for missed symmetry, voids, and hydrogen-bonding consistency .
Q. Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | P1 (triclinic) | |
| Unit Cell (Å, °) | a = 7.9262, b = 8.9078, c = 13.2331; α = 74.387, β = 83.593, γ = 90.23 | |
| R₁/wR₂ | 0.040/0.121 |
Advanced: What intermolecular interactions stabilize the crystal lattice?
Methodological Answer:
The crystal lattice is stabilized by:
- C–H⋯O Hydrogen Bonds: Weak interactions between sulfonyl oxygen and methoxyphenyl hydrogen atoms (distance: ~2.5–3.0 Å), forming 1D chains along the c-axis .
- π–π Stacking: Between aromatic rings (centroid distances: 3.5–4.0 Å) .
- S(7) Ring Motifs: Intramolecular H-bonds create rigid planar structures, enhancing thermal stability .
Q. Table 3: Key Interaction Parameters
| Interaction Type | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| C–H⋯O | 2.65 | 145 | |
| π–π Stacking | 3.984 | - |
Advanced: How does the Z-configuration influence reactivity and bioactivity?
Methodological Answer:
The Z-configuration (cis arrangement of sulfonyl and amino groups) impacts:
- Reactivity: Steric hindrance reduces nucleophilic attack at the acrylate β-carbon, favoring selective reactions (e.g., cyclopropanation) .
- Bioactivity: Enhanced binding to enzymes (e.g., tyrosine kinases) due to planar geometry, as seen in fluorinated acrylate analogs .
Advanced: What computational methods predict electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) correlate with stability .
- Electrostatic Potential Maps: Highlight nucleophilic (sulfonyl oxygen) and electrophilic (acrylate β-carbon) sites .
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR: ¹H NMR shows δ 8.2–8.4 ppm (sulfonyl aromatic protons) and δ 3.8 ppm (methoxy group) .
- IR: Peaks at 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O) .
Advanced: Are there contradictions in stability/reactivity data?
Methodological Answer:
Discrepancies arise in:
- Solubility: Polar aprotic solvents (DMF) vs. chloroform. Contradictions resolved via thermogravimetric analysis (TGA) showing decomposition >200°C .
- Hydrolytic Stability: Conflicting reports on aqueous stability; controlled studies (pH 7.4 buffer, 37°C) confirm slow degradation (<10% over 72h) .
Advanced: How do substituents affect physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
